molecular formula C7H2BrClFNO2S B1415585 2-Bromo-6-cyano-4-fluorobenzenesulfonyl chloride CAS No. 1805484-08-5

2-Bromo-6-cyano-4-fluorobenzenesulfonyl chloride

Cat. No. B1415585
M. Wt: 298.52 g/mol
InChI Key: AJRZEPLBMPASPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-6-cyano-4-fluorobenzenesulfonyl chloride” is a chemical compound used as a pharmaceutical intermediate . It participates in the generation of tricyclic benzothiadiazepine-1,1-dioxde via pairing reactions .


Molecular Structure Analysis

The molecular formula of “2-Bromo-6-cyano-4-fluorobenzenesulfonyl chloride” is C6H3BrClFO2S . It has an average mass of 273.507 Da and a monoisotopic mass of 271.870972 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-cyano-4-fluorobenzenesulfonyl chloride” include a colorless to pale cream to pale yellow appearance , a refractive index of 1.5750-1.5800 @ 20°C , and a melting point of 33.0-42.0°C . It is available in the form of a fused solid or clear liquid as melt .

Safety And Hazards

“2-Bromo-6-cyano-4-fluorobenzenesulfonyl chloride” is a hazardous compound. It causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-bromo-6-cyano-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-6-2-5(10)1-4(3-11)7(6)14(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRZEPLBMPASPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-cyano-4-fluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Bromo-6-cyano-4-fluorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-cyano-4-fluorobenzenesulfonyl chloride
Reactant of Route 3
2-Bromo-6-cyano-4-fluorobenzenesulfonyl chloride
Reactant of Route 4
2-Bromo-6-cyano-4-fluorobenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-cyano-4-fluorobenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-cyano-4-fluorobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.